N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2,2-diphenylacetamide
Description
N-[1-(4-Methylbenzyl)-1H-pyrazol-5-yl]-2,2-diphenylacetamide is a synthetic acetamide derivative featuring a diphenylacetyl group linked to a pyrazole ring substituted with a 4-methylbenzyl moiety.
Properties
Molecular Formula |
C25H23N3O |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C25H23N3O/c1-19-12-14-20(15-13-19)18-28-23(16-17-26-28)27-25(29)24(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-17,24H,18H2,1H3,(H,27,29) |
InChI Key |
PGZDGMNHUNQPKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2,2-diphenylacetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the 4-methylbenzyl group and the diphenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring and the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole-Based Acetamides
2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]acetamide ()
- Structural Differences: The pyrazole ring here has a 4-chlorophenyl group at the 1-position and a cyano substituent at the 3-position, compared to the 4-methylbenzyl group in the target compound.
- The methylbenzyl group in the target compound likely improves lipophilicity (higher logP), favoring membrane permeability but possibly reducing aqueous solubility.
- Synthetic Context : Both compounds derive from pyrazole-acetamide scaffolds, but substituents influence synthetic routes. For example, chlorophenyl groups may require halogenation steps, while methylbenzyl groups involve alkylation .
Benzothiazole-Based Diphenylacetamides (–6)
Example: N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-Diphenylacetamide ()
- Core Structure : Replaces the pyrazole with a benzothiazole ring, which is aromatic and capable of π-stacking interactions.
- Benzothiazole’s planar structure may improve stacking with protein aromatic residues compared to the non-planar pyrazole.
- Synthesis : Microwave-assisted reactions (e.g., 110°C for 20 minutes in ) contrast with traditional methods, suggesting faster kinetics for benzothiazole derivatives .
N-(Benzothiazole-2-yl)-2-(2,2-Diphenylacetamide)acetamide ()
Pyrazol-5(4H)-one Derivatives ()
4-(2,2-Diphenylethylidene)-3-Methyl-1-(4-Phenylthiazol-2-yl)-1H-Pyrazol-5(4H)-one
- Key Differences : Incorporates a thiazole ring and an ethylidene group, altering electronic properties and conformational flexibility.
- Biological Relevance : The α,β-unsaturated ketone moiety may confer reactivity toward nucleophilic residues in target proteins, a feature absent in the target acetamide .
Data Table: Structural and Functional Comparison
| Compound Class | Core Heterocycle | Key Substituents | logP (Predicted) | Potential Bioactivity |
|---|---|---|---|---|
| Target Compound | Pyrazole | 4-Methylbenzyl, diphenylacetyl | ~4.5 | Agrochemical/Pharmaceutical |
| 2-Chloro-N-pyrazole | Pyrazole | 4-Chlorophenyl, 3-cyano | ~3.8 | Insecticide derivatives |
| 6-Trifluoromethyl-BTA* | Benzothiazole | 6-CF3, diphenylacetyl | ~5.2 | Kinase inhibition |
| Pyrazol-5(4H)-one | Pyrazol-5-one | Diphenylethylidene, thiazole | ~4.9 | Anticancer/pro-apoptotic |
*BTA: Benzothiazole
Research Findings and Implications
- Substituent-Driven Activity : Electron-withdrawing groups (e.g., Cl, CF3) enhance binding to electrophilic targets but may reduce metabolic stability. The target compound’s methylbenzyl group offers a balance of lipophilicity and stability .
- Synthetic Accessibility : Microwave synthesis () and coupling reagents like PyBOP () highlight trends toward efficient, high-yield routes for acetamide derivatives.
- Structural Flexibility : Pyrazole analogs allow modular substitution for tuning activity, whereas benzothiazoles provide rigidity for targeted interactions .
Biological Activity
N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2,2-diphenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C20H21N3O2
- Molecular Weight : 335.4 g/mol
- IUPAC Name : 2-(3-methylphenoxy)-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide
- Canonical SMILES : CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC=CC(=C3)C
The compound features a pyrazole ring, an acetamide moiety, and a phenoxy group, contributing to its diverse chemical reactivity and potential biological activities.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The unique substitution pattern of the pyrazole and phenoxy groups can modulate its binding affinity and selectivity towards these targets.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways, potentially affecting cellular signaling and metabolism.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing physiological responses.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar pyrazole derivatives. For instance, compounds featuring pyrazole moieties have shown significant activity against various pathogens:
| Compound | Activity Type | MIC (µg/mL) | Pathogen |
|---|---|---|---|
| 3a | Antibacterial | 62.5 | Staphylococcus aureus |
| 4f | Antifungal | 62.5 | Candida albicans |
These findings suggest that this compound may exhibit similar antimicrobial properties due to its structural similarities with active pyrazole derivatives .
Antioxidant Activity
The antioxidant potential of compounds with similar structures has been assessed using various assays. The results indicate that compounds containing the pyrazole framework can scavenge free radicals effectively:
| Compound | Activity Type | Comparison Standard |
|---|---|---|
| 3a | Antioxidant | Butylhydroxytoluene (BHT) |
| 4g | Significant Activity | BHT |
This suggests that this compound may also possess antioxidant properties that warrant further investigation .
Synthesis and Biological Evaluation
A series of studies have synthesized various derivatives of pyrazole-acetamides, evaluating their biological activities. For example, aminobenzoylpyrazoles have been synthesized and tested for antimicrobial and antioxidant activities, revealing promising results in vitro .
In one study, the derivatives exhibited potent activity against both bacterial and fungal strains at low concentrations, indicating their potential as therapeutic agents in treating infections caused by resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
